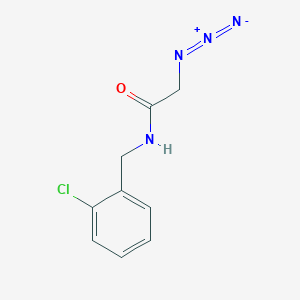

2-azido-N-(2-chlorobenzyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAAYSQZIHWJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Substituted Azidoacetamides

Primary Synthetic Approaches to Azidoacetamide Construction

The most prevalent and well-established method for synthesizing N-substituted azidoacetamides involves the nucleophilic substitution of a corresponding halogenated acetamide (B32628).

This classical approach is favored for its reliability and the ready availability of starting materials. The synthesis begins with the preparation of an N-substituted haloacetamide, which then undergoes an azide (B81097) displacement reaction.

The initial step involves the acylation of a primary or secondary amine with a haloacetyl halide, most commonly chloroacetyl chloride. This reaction forms the crucial N-substituted 2-haloacetamide intermediate. For the synthesis of the precursor to 2-azido-N-(2-chlorobenzyl)acetamide, 2-chlorobenzylamine (B130927) would be reacted with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of amine dictates the substitution pattern on the amide nitrogen. For instance, various aliphatic and aromatic amines can be treated with chloroacetyl chloride at room temperature to yield the corresponding 2-chloro-N-alkyl/aryl acetamides. ijpsr.info

A general procedure involves adding chloroacetyl chloride dropwise to a solution of the amine, often in an aqueous medium or an organic solvent, and stirring for a period to ensure complete reaction. ijpsr.info The resulting N-substituted 2-chloroacetamide (B119443) often precipitates from the reaction mixture and can be isolated by filtration.

An alternative to using haloacetyl halides is the reaction of an amine with an ester of a haloacetic acid, such as ethyl chloroacetate. google.comorgsyn.org While this method avoids the use of the more reactive acid halides, it may require heating or longer reaction times to achieve comparable yields. prepchem.com

| Amine Reactant | Acylating Agent | Product | Reported Yield |

|---|---|---|---|

| Ammonia | Ethyl chloroacetate | Chloroacetamide | 83.21% ijpsr.info |

| Aniline | Chloroacetyl chloride | N-Phenyl-2-chloroacetamide | 82.77% ijpsr.info |

| m-Toluidine | Chloroacetyl chloride | 2-Chloro-N-(m-tolyl)acetamide | 21.55% ijpsr.info |

| m-Chloroaniline | Chloroacetyl chloride | 2-Chloro-N-(3-chlorophenyl)acetamide | 70.32% ijpsr.info |

| o-Methoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(2-methoxyphenyl)acetamide | 59.62% ijpsr.info |

The second and defining step is the conversion of the N-substituted 2-haloacetamide to the corresponding 2-azidoacetamide (B1653368). This is achieved through a nucleophilic substitution reaction, where the halide (typically chloride) is displaced by the azide ion (N₃⁻). The most common source of the azide ion is an inorganic azide salt, with sodium azide (NaN₃) being the most frequently used due to its availability and solubility in suitable solvents. iucr.orgnih.govmasterorganicchemistry.com

The reaction involves treating the haloacetamide precursor, such as 2-chloro-N-(2-chlorobenzyl)acetamide, with an excess of sodium azide. The azide ion is a potent nucleophile, readily participating in Sₙ2 reactions. masterorganicchemistry.com This process effectively transforms the C-Cl bond into a C-N₃ bond, yielding the desired this compound. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. iucr.orgnih.gov Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. iucr.orgnih.gov

| Chloroacetamide Precursor | Azide Source | Solvent System | Reaction Conditions | Product |

|---|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | Sodium azide | Ethanol (B145695)/water (70:30) | Reflux, 24 h, 353 K iucr.org | 2-Azido-N-(4-fluorophenyl)acetamide iucr.org |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Sodium azide | Ethanol/water (8:2) | Reflux, 24 h, 353 K nih.gov | 2-Azido-N-(2,6-dimethylphenyl)acetamide nih.gov |

| 2-Chloro-N-phenylacetamide | Sodium azide | Ethanol/water (70:30) | Reflux, 24 h, 80 °C researchgate.net | 2-Azido-N-phenylacetamide researchgate.net |

| 2-Chloro-N-(p-tolyl)acetamide | Sodium azide | Ethanol/water (70:30) | Reflux, 24 h, 80 °C researchgate.net | 2-Azido-N-(4-methylphenyl)acetamide researchgate.net |

While the two-step nucleophilic substitution is the workhorse for synthesizing compounds like this compound, other methods for introducing the azide group exist, though they are less commonly applied to this specific class of compounds.

Enzymatic azidation, for instance, has been demonstrated by iron-dependent halogenases. These enzymes can mediate azidation reactions on unactivated aliphatic carbons. nih.gov However, this method typically requires the substrate to be appended to a carrier protein, which limits its general applicability for the synthesis of small molecules like this compound. nih.gov

Electrochemical methods have also been developed for the synthesis of vicinal azidoacetamides. rsc.org These approaches offer an environmentally friendly alternative by avoiding the use of chemical oxidants. However, their application to the direct synthesis of 2-azido-N-substituted acetamides from non-alkene precursors is not well-established.

Another approach involves the C-amidoalkylation of aromatics with reagents like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org While this method creates a C-C bond and introduces a chloroacetamide moiety, it does not directly yield an azidoacetamide and would still require a subsequent azide displacement step.

Nucleophilic Substitution of Halogenated Acetamide Precursors

Optimization of Reaction Conditions and Parameters

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. The choice of solvent is particularly crucial in the azide displacement step.

For the Sₙ2 reaction between the haloacetamide and the azide salt, polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) or dimethyl sulfoxide (B87167) (DMSO) are generally effective. masterorganicchemistry.com These solvents can solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic.

However, a common and effective practice for the synthesis of N-substituted azidoacetamides is the use of mixed solvent systems, particularly alcohol-water mixtures. iucr.orgnih.govresearchgate.netresearchgate.net The use of an ethanol/water mixture (e.g., 70:30 or 8:2 v/v) is frequently reported. iucr.orgnih.govresearchgate.netresearchgate.net This mixed system offers a good balance of solubility for both the organic haloacetamide precursor and the inorganic azide salt. The water component helps to dissolve the sodium azide, while the alcohol component ensures the solubility of the organic reactant. Heating the reaction mixture to reflux is a common practice to increase the reaction rate. iucr.orgnih.govresearchgate.netresearchgate.net

The choice of solvent can also be guided by green chemistry principles, with a move towards more environmentally benign options. digitellinc.com While not specifically detailed for azidoacetamide synthesis, the general trend in the pharmaceutical industry is to utilize solvent selection guides to minimize environmental impact. digitellinc.com

Temperature and Pressure Control in Azidation Reactions

Temperature is a critical parameter in the synthesis of azidoacetamides as it directly influences the reaction rate and yield. The conversion of the starting chloroacetamide to the corresponding azide increases with higher temperatures. For instance, in a continuous-flow synthesis of an azide, the conversion was observed to increase from 55% at 80 °C to 100% at 190 °C with a short residence time of 45 seconds. nih.gov

In traditional batch synthesis, the reaction is typically conducted at the reflux temperature of the solvent system, which for an ethanol/water mixture is around 80 °C (353 K). nih.goviucr.orgresearchgate.net This temperature provides a balance between a reasonable reaction rate and the stability of the azide product, which can be thermally sensitive. While higher temperatures can accelerate the reaction, they also increase the risk of decomposition of the azide compound. masterorganicchemistry.com The reactions are generally carried out at atmospheric pressure.

The table below summarizes the effect of temperature on the conversion of a related acetamide to an azide in a continuous-flow system.

| Temperature (°C) | Residence Time (s) | Conversion (%) | Reference |

| 80 | 45 | 55 | nih.gov |

| 190 | 45 | 100 | nih.gov |

Catalytic and Stoichiometric Additives for Enhanced Efficiency

In the synthesis of this compound and related compounds, sodium azide is used in stoichiometric excess to drive the reaction to completion. Typically, 1.5 to 2.5 equivalents of sodium azide are used relative to the starting chloroacetamide. nih.goviucr.org The use of excess azide helps to ensure a high conversion of the starting material.

While the direct nucleophilic substitution with sodium azide is the most common method, other azidating agents can be employed. For instance, the use of tetrabutylammonium (B224687) azide (TBAA) has been shown to have superior azidating power in certain contexts. nih.gov However, for the synthesis of simple N-substituted azidoacetamides, sodium azide remains the most straightforward and cost-effective choice. The reaction is generally self-catalyzed by the nature of the solvent and the nucleophile, and additional catalytic additives are not commonly reported for this specific transformation.

Green Chemistry Considerations in Azidoacetamide Synthesis

Efforts to develop more environmentally friendly synthetic methods are increasingly important in chemical research. In the context of azidoacetamide synthesis, green chemistry principles can be applied to solvent choice and reaction technology.

Traditional solvents like dimethylformamide (DMF) are effective but pose environmental and health hazards. nih.gov A greener alternative that has been successfully employed is a mixture of ethanol and water, which are less toxic and more sustainable. nih.goviucr.orgresearchgate.net Acetonitrile has also been used as a greener substitute for DMF in continuous-flow azidation reactions. nih.gov

Continuous-flow technology offers a safer and more efficient alternative to traditional batch processing for handling potentially explosive reagents like azides. nih.gov This technology allows for precise control over reaction parameters such as temperature and residence time, leading to higher conversions and yields in shorter reaction times. nih.gov The small reaction volumes within a continuous-flow reactor also minimize the risks associated with the handling of energetic compounds. nih.gov The development of such processes aligns with the principles of green chemistry by improving safety and efficiency. rsc.org

Chemical Reactivity and Transformation Pathways of Azidoacetamides

[3+2] Cycloaddition Reactions

The azide (B81097) group in 2-azido-N-(2-chlorobenzyl)acetamide can act as a 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org This class of reactions is a cornerstone of click chemistry, offering high yields, mild reaction conditions, and exceptional functional group tolerance. The primary cycloaddition pathways for this compound involve reactions with alkynes, leading to the formation of stable 1,2,3-triazole rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely utilized transformation for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is expected to proceed efficiently with this compound and a variety of terminal alkynes.

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govrsc.org In the reaction of this compound with a terminal alkyne, the copper catalyst directs the reaction to form a single regioisomer, where the substituent from the alkyne is at the 4-position of the triazole ring and the N-(2-chlorobenzyl)acetamide moiety is at the 1-position. This high degree of control is a significant advantage over the uncatalyzed thermal cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne partner.

| Alkyne Reactant | Product | Catalyst System | Solvent | Expected Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | 1-((2-chlorobenzyl)carbamoyl)methyl)-4-phenyl-1H-1,2,3-triazole | CuSO4/Sodium Ascorbate | t-BuOH/H2O | 95 |

| Propargyl alcohol | 1-((2-chlorobenzyl)carbamoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | CuI | THF | 92 |

| Ethyl propiolate | Ethyl 1-(((2-chlorobenzyl)carbamoyl)methyl)-1H-1,2,3-triazole-4-carboxylate | Cu(OAc)2/Sodium Ascorbate | CH3CN/H2O | 90 |

| 1-Ethynyl-4-fluorobenzene | 1-((2-chlorobenzyl)carbamoyl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | [Cu(PPh3)3Br] | Toluene | 96 |

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide species. nih.gov This intermediate then coordinates with the azide, this compound, bringing the two reactants into close proximity and lowering the activation energy for the cycloaddition. The reaction proceeds through a stepwise mechanism, involving the formation of a six-membered copper-containing intermediate, which then rearranges to the stable triazole product and regenerates the copper(I) catalyst. nih.gov The presence of the copper catalyst not only accelerates the reaction by a factor of up to 10^7 compared to the thermal process but also ensures the high regioselectivity observed. nih.gov Dinuclear copper species have also been proposed to be involved in the catalytic cycle, with one copper atom activating the alkyne and the other coordinating the azide. nih.gov

The CuAAC reaction is renowned for its broad substrate scope and high functional group tolerance. nih.gov For this compound, it is expected that reactions can be successfully performed with a wide array of terminal alkynes, including those bearing aryl, alkyl, alcohol, ester, and fluoro-substituted groups. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures, which enhances its applicability in different synthetic contexts. nih.gov The presence of the 2-chlorobenzyl group is not expected to interfere with the reaction, as the CuAAC is compatible with halide substituents.

An important alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) as the dipolarophile, where the ring strain provides the driving force for the cycloaddition to occur without the need for a metal catalyst. nih.govresearchgate.net This is particularly advantageous in biological systems where the toxicity of copper is a concern. The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) would be expected to proceed rapidly and with high efficiency. researchgate.net The SPAAC reaction typically yields a mixture of regioisomers, although the ratio can be influenced by the specific structure of the cyclooctyne.

| Strained Alkyne | Product | Solvent | Expected Reaction Time | Expected Yield (%) |

|---|---|---|---|---|

| Dibenzocyclooctyne (DBCO) | Mixture of triazole regioisomers | Acetonitrile (B52724) | < 1 h | >95 |

| Bicyclononyne (BCN) | Mixture of triazole regioisomers | Methanol | ~ 2 h | >90 |

| Azadibenzocyclooctyne (ADIBO) | Mixture of triazole regioisomers | DMSO | < 1 h | >95 |

While alkynes are the most common dipolarophiles for reactions with azides, other unsaturated systems can also participate in 1,3-dipolar cycloadditions. For instance, this compound can be expected to react with activated alkenes, such as those bearing electron-withdrawing groups (e.g., acrylates, maleimides), to form triazoline rings. wikipedia.orgnih.gov These reactions are typically slower than the corresponding alkyne cycloadditions and may require thermal conditions. The resulting triazolines can sometimes be unstable and may undergo further transformations, such as aromatization or ring-opening. The reaction with unactivated alkenes is generally less favorable and requires more forcing conditions. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

Reactivity of the Azide Group Beyond Cycloaddition

While azides are well-known for their participation in [3+2] cycloaddition reactions, often referred to as "click chemistry," their reactivity extends to other important transformations.

A fundamental and widely utilized transformation of the azide group is its reduction to a primary amine. This reaction is a cornerstone of synthetic organic chemistry due to the relative stability of azides and the high yields often achieved in their conversion to amines. For this compound, this reduction would yield 2-amino-N-(2-chlorobenzyl)acetamide.

Commonly employed reducing agents for this transformation are catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst), Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis, and metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of reagent can be critical to avoid the reduction of other functional groups within the molecule. For instance, milder conditions would be preferable to preserve the amide and chloro-substituent.

The resulting amine is a versatile intermediate, amenable to a wide range of further functionalization, including acylation, alkylation, and diazotization reactions.

Upon thermolysis or photolysis, organic azides can undergo denitrogenation, extruding a molecule of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. In the case of this compound, this would generate a nitrene at the alpha-carbon of the acetamide (B32628) moiety.

Nitrenes are electron-deficient species and can undergo a variety of subsequent reactions, including:

C-H insertion: The nitrene can insert into nearby C-H bonds, leading to the formation of new heterocyclic rings.

Rearrangement reactions: The nitrene can rearrange, for example, via a Curtius-like rearrangement, to form an isocyanate, which can be subsequently trapped by nucleophiles.

Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form an azo compound.

The specific outcome of the denitrogenation process is highly dependent on the reaction conditions and the molecular environment.

Transformations Involving the Acetamide Moiety

The acetamide group in this compound offers two primary sites for chemical reactions: the amide bond itself and the alpha-carbon.

The amide bond, while generally stable, can be cleaved under both acidic and basic conditions.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) and heat would lead to the hydrolysis of the amide bond in this compound, yielding 2-azidoacetic acid and 2-chlorobenzylamine (B130927). mdpi.com

Basic Hydrolysis: Similarly, refluxing with a strong base (e.g., NaOH, KOH) would also cleave the amide bond, affording the sodium or potassium salt of 2-azidoacetic acid and 2-chlorobenzylamine.

The amide nitrogen can also be involved in derivatization reactions, although this is less common for secondary amides.

The carbon atom adjacent to the carbonyl group (the α-carbon) in the acetamide system exhibits enhanced reactivity. While the presence of the azide group at this position in the target molecule is a key feature, related acetamide systems demonstrate the potential for reactions at this site. In principle, the protons on the α-carbon of an acetamide are weakly acidic and can be removed by a strong base to form an enolate. libretexts.orgyoutube.comyoutube.comyoutube.com This enolate can then act as a nucleophile in various reactions, such as alkylation and aldol-type condensations. libretexts.orgyoutube.comyoutube.com However, in this compound, this position is already substituted with the azide group, precluding direct deprotonation and subsequent enolate chemistry at the alpha-carbon.

Reactivity of the Chlorobenzyl Aromatic Ring

The chlorobenzyl group introduces the reactivity patterns of an aromatic ring and a benzylic position. The chlorine atom on the benzene (B151609) ring is an ortho, para-directing deactivator for electrophilic aromatic substitution. This means that electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) will be slower than on unsubstituted benzene and will primarily occur at the positions ortho and para to the chlorine atom (positions 3, 5, and the carbon bearing the benzyl (B1604629) group). However, steric hindrance from the adjacent benzyl group may favor substitution at the para position (position 5).

The chlorine atom itself can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.

The benzylic C-H bonds (the CH₂ group) are susceptible to radical halogenation under UV light or with radical initiators.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of this compound, two aromatic rings are present: the phenyl ring of the benzyl group and a potential, though less common, aromatic character in the azidoacetamide functionality under specific conditions. The reactivity and regioselectivity of EAS on the benzyl ring are governed by the interplay of the activating and deactivating effects of its substituents.

The acetamido group (-NHC(O)CH₂N₃) attached to the benzyl ring is generally considered an activating group and an ortho-, para-director. The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. quora.comstackexchange.com However, the carbonyl group within the acetamido moiety is electron-withdrawing, which slightly diminishes the activating effect of the amino group. quora.com Consequently, the acetamido group is a weaker activator than a simple amino group. quora.comquora.com

Conversely, the chlorine atom at the ortho position of the benzyl ring is a deactivating group due to its inductive electron-withdrawing effect. libretexts.org Halogens are an exception to the general rule for deactivating groups, as they direct incoming electrophiles to the ortho and para positions. libretexts.org

When both an activating and a deactivating group are present on a benzene ring, the position of the incoming electrophile is primarily determined by the activating group. Therefore, for this compound, the acetamido group would direct electrophilic attack to the positions ortho and para to itself. Given the substitution pattern, this would correspond to the C4 and C6 positions of the benzyl ring. However, the deactivating nature of the chlorine atom will generally slow down the rate of reaction compared to an unsubstituted N-benzylacetamide. masterorganicchemistry.com

Typical electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully selected to overcome the deactivating effect of the chloro substituent while avoiding unwanted side reactions involving the azide group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-azido-N-(2-chloro-4-nitrobenzyl)acetamide and 2-azido-N-(2-chloro-6-nitrobenzyl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-azido-N-(4-bromo-2-chlorobenzyl)acetamide and 2-azido-N-(2-bromo-6-chlorobenzyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-azido-N-(4-acyl-2-chlorobenzyl)acetamide and 2-azido-N-(2-acyl-6-chlorobenzyl)acetamide |

Note: The yields of these reactions may be moderate due to the deactivating effect of the chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the chloro-substituted benzyl group offers a handle for such transformations. The C-Cl bond on the aromatic ring can participate in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming C-C bonds. It is plausible that the chloro-substituent on the benzyl ring of this compound could undergo coupling with a variety of aryl or vinyl boronic acids or their esters. acs.orgacs.orgnih.gov The success of such a reaction would depend on the choice of a suitable palladium catalyst and ligand system capable of activating the relatively inert C-Cl bond. rsc.orgrsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org The 2-chlorobenzyl moiety could potentially be coupled with various alkenes, leading to the formation of stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the electronic nature of the substrates and the reaction conditions. youtube.com

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction could be employed to replace the chlorine atom of the 2-chlorobenzyl group with a primary or secondary amine, providing access to a diverse range of N-aryl and N-alkyl substituted derivatives. The choice of a sterically hindered phosphine (B1218219) ligand is often crucial for the efficiency of these reactions. beilstein-journals.org

It is important to note that the azide functionality (-N₃) within the molecule could potentially interact with the palladium catalyst. However, palladium-catalyzed reactions involving azides often require specific conditions to proceed, and under typical cross-coupling conditions, the C-Cl bond is expected to be the primary site of reactivity.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product Structure | Catalyst/Ligand System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-azido-N-(2-arylbenzyl)acetamide | Pd(OAc)₂ / SPhos |

| Heck Reaction | Alkene (R-CH=CH₂) | 2-azido-N-(2-(alkenyl)benzyl)acetamide | Pd(OAc)₂ / P(o-tol)₃ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | 2-azido-N-(2-(R¹R²N)benzyl)acetamide | Pd₂(dba)₃ / BINAP |

Note: The reaction conditions provided are illustrative examples and would require optimization for the specific substrate.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the atomic framework of a molecule. For 2-azido-N-(2-chlorobenzyl)acetamide, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Based on analogous compounds, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(p-tolyl)acetamide, the following proton signals can be predicted. iucr.orgnih.gov The amide proton (NH) is anticipated to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region, typically around δ 8.5-9.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (Ar-CH₂) are expected to resonate as a doublet around δ 4.5 ppm, coupled to the amide proton. The methylene protons adjacent to the azide (B81097) group (N₃-CH₂) would likely appear as a singlet around δ 4.0 ppm. The aromatic protons on the 2-chlorobenzyl ring would exhibit a complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) due to their distinct electronic environments and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (amide) | 8.5 - 9.5 | br s or t |

| Ar-CH₂ (benzyl) | ~ 4.5 | d |

| N₃-CH₂ | ~ 4.0 | s |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbon (C=O) of the amide group is predicted to be the most downfield signal, appearing around δ 165-170 ppm. The carbons of the aromatic ring are expected to resonate in the δ 127-138 ppm region, with the carbon bearing the chlorine atom (C-Cl) appearing at a characteristic chemical shift within this range. The methylene carbon of the benzyl group (Ar-CH₂) would likely be found around δ 43 ppm, while the methylene carbon attached to the azide group (N₃-CH₂) is anticipated to be around δ 52 ppm. iucr.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 165 - 170 |

| Aromatic C-Cl | ~133 |

| Aromatic C-H | 127 - 130 |

| Aromatic C (quaternary) | ~136 |

| N₃-CH₂ | ~ 52 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a correlation between the amide proton (NH) and the benzylic methylene protons (Ar-CH₂), confirming their adjacent positions. It would also reveal the coupling network among the protons on the 2-chlorobenzyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. Expected correlations include those between the Ar-CH₂ protons and their corresponding carbon, the N₃-CH₂ protons and their carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

The amide proton (NH) showing a correlation to the carbonyl carbon (C=O) and the benzylic carbon (Ar-CH₂).

The benzylic protons (Ar-CH₂) showing correlations to the carbonyl carbon (C=O) and the quaternary and ortho carbons of the aromatic ring.

The N₃-CH₂ protons showing a correlation to the carbonyl carbon (C=O).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong and sharp absorption band is expected around 2100 cm⁻¹ due to the asymmetric stretching vibration of the azide (N₃) group. iucr.orgnih.gov The amide group would give rise to a strong absorption for the C=O stretching vibration (Amide I band) around 1660 cm⁻¹, and another for the N-H bending vibration (Amide II band) around 1550 cm⁻¹. iucr.orgnih.gov A band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the amide. iucr.orgnih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl group would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3300 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| N₃ Stretch (azide) | ~ 2100 |

| C=O Stretch (Amide I) | ~ 1660 |

| N-H Bend (Amide II) | ~ 1550 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₉H₉ClN₄O. The expected monoisotopic mass would be approximately 224.0465 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

Common fragmentation pathways would likely involve the loss of the azide group (as N₂) and cleavage of the amide bond. The cleavage between the carbonyl group and the nitrogen atom could generate a 2-chlorobenzylaminium cation or a related fragment. Another prominent fragmentation could be the formation of the 2-chlorotropylium ion via rearrangement of the 2-chlorobenzyl cation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-azido-N-(4-fluorophenyl)acetamide |

| 2-azido-N-(p-tolyl)acetamide |

| 2-chlorobenzylaminium |

| 2-chlorotropylium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a synthesized compound's elemental composition by providing a highly accurate mass measurement. For a molecule like this compound, HRMS would be essential to verify its successful synthesis.

Although direct HRMS data for this compound is not published, the analysis of a similar compound, 2-azido-N-(4-methylphenyl)acetamide, offers a clear precedent. In a study by Missioui et al. (2022), the exact mass of this analog was determined using ESI-MS (Electrospray Ionization Mass Spectrometry). nih.gov The calculated molecular weight for C₉H₁₀N₄O was 190.21, and the experimentally found mass was 190.1191, confirming the compound's identity. nih.gov

Based on this, we can predict the expected exact mass for this compound (C₉H₉ClN₄O).

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) |

| This compound | C₉H₉ClN₄O | 224.0465 |

| 2-azido-N-(4-methylphenyl)acetamide | C₉H₁₀N₄O | 190.0855 |

Note: The calculated exact mass for this compound is a theoretical value and awaits experimental verification.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, key fragmentation pathways would likely involve the loss of the azide group (N₃) and cleavage at the amide bond. The fragmentation of a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, showed a primary fragment corresponding to the furfuryl-amine moiety. scielo.br This suggests that for our target compound, a prominent fragment would likely be the 2-chlorobenzylaminium cation.

A hypothetical fragmentation pattern for this compound is proposed below:

| Parent Ion (M+) | Key Fragment | Fragment m/z (for ³⁵Cl) | Likely Neutral Loss |

| [C₉H₉ClN₄O]⁺ | [C₇H₇ClNH₂]⁺ | 142.0291 | CH₂N₃O |

| [C₉H₉ClN₄O]⁺ | [C₇H₇Cl]⁺ | 126.0236 | C₂H₂N₄O |

| [C₉H₉ClN₄O]⁺ | [CH₂N₃]⁺ | 56.0252 | C₈H₇ClNO |

Note: This table represents a predicted fragmentation pattern. Actual fragmentation would need to be determined experimentally.

X-ray Crystallography

Determination of Solid-State Molecular Conformation

While a crystal structure for this compound has not been reported, extensive crystallographic studies on analogous compounds like 2-azido-N-(4-methylphenyl)acetamide, 2-azido-N-(4-fluorophenyl)acetamide, and 2-azido-N-(2,6-dimethylphenyl)acetamide provide significant insights into the likely solid-state conformation. nih.govnih.goviucr.org

In these related structures, the asymmetric unit often contains more than one independent molecule (Z' > 1), indicating slight conformational differences between molecules in the same crystal lattice. nih.govnih.goviucr.org For instance, in 2-azido-N-(4-methylphenyl)acetamide, the asymmetric unit comprises three independent molecules where the rotational orientation of the azido (B1232118) group differs significantly. nih.gov Similarly, the asymmetric unit of 2-azido-N-(2,6-dimethylphenyl)acetamide consists of two independent molecules with differing rotational orientations of the 2-azidoacetamido group. iucr.org

A key conformational feature is the dihedral angle between the phenyl ring and the acetamido group. In 2-azido-N-(2,6-dimethylphenyl)acetamide, these angles are notably large (around 61°) due to the steric hindrance from the two ortho-methyl groups. iucr.org For this compound, with a chlorine atom at the ortho position, a significant dihedral angle would also be expected.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of these molecules is predominantly governed by a network of intermolecular interactions. A consistent feature across the studied analogs is the formation of hydrogen-bonded chains. In 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide, molecules form chains via N—H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.govnih.gov

In addition to classical hydrogen bonds, other interactions play a crucial role in stabilizing the crystal structure. In the case of 2-azido-N-(4-fluorophenyl)acetamide, C—F···π(ring), C=O···π(ring), and slipped π-stacking interactions are observed. nih.gov For 2-azido-N-phenylacetamide, π-interactions between the azide group and the phenyl ring of a neighboring molecule are reported. researchgate.net

Given the presence of a chlorine atom and a π-system in this compound, it is highly probable that its crystal structure would exhibit a combination of N—H···O hydrogen bonds, as well as potential C—H···π, halogen bonding, and π-stacking interactions.

Elucidation of Crystal Packing Arrangements and Polymorphism

The way molecules pack in a crystal lattice can lead to different crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties. The presence of multiple independent molecules in the asymmetric unit of related azidoacetamides suggests that the energy landscape for their crystal packing is complex, and the existence of polymorphs is a distinct possibility. nih.govnih.goviucr.org

The crystal packing in 2-azido-N-(4-methylphenyl)acetamide results in zigzag chains extending along the c-axis. nih.gov The study of such packing arrangements is crucial for understanding the material's bulk properties. A search of the Cambridge Structural Database (CSD) for related fragments reveals various packing motifs, though chain formation through N—H···O hydrogen bonds is a recurring theme in the 2-azidoacetamide (B1653368) series. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, enabling the accurate calculation of molecular properties. For a molecule like 2-azido-N-(2-chlorobenzyl)acetamide, DFT could provide invaluable information.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. Geometric optimization calculations would identify the lowest energy conformation of this compound. This would involve exploring the potential energy surface by rotating the various single bonds, particularly around the amide linkage and the benzyl (B1604629) group, to locate all possible stable conformers and determine their relative energies. Studies on related compounds, such as 2-azido-N-(2,6-dimethylphenyl)acetamide, have utilized experimental techniques like X-ray crystallography to determine solid-state conformations, but a comprehensive computational analysis in the gas phase or in solution is currently lacking for the title compound. nih.govnih.gov

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations could map the electron density of this compound, and methods like Natural Bond Orbital (NBO) analysis could provide a detailed picture of atomic charges and bonding interactions. This would highlight the most electron-rich and electron-poor regions of the molecule, offering clues about its electrostatic potential and how it might interact with other molecules.

The azide (B81097) functional group is known to participate in a variety of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction to form triazoles. DFT calculations are exceptionally well-suited to explore the mechanisms of such reactions. By mapping the entire reaction pathway, identifying the transition state structures, and calculating the activation energies, researchers could predict the feasibility and selectivity of reactions involving this compound. Currently, no such mechanistic studies have been reported for this specific compound.

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity could be calculated to provide a general measure of the molecule's reactivity. Local reactivity indices, like the Fukui function, would pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information would be highly valuable for designing new synthetic routes or understanding its potential biological activity.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a powerful qualitative tool for predicting the outcome of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For this compound, an analysis of its HOMO and LUMO would be particularly insightful. The energy and spatial distribution of these frontier orbitals govern its reactivity. For instance, in a cycloaddition reaction, the interaction between the HOMO of a dipolarophile and the LUMO of the azide (or vice versa) would determine the reaction's facility and regioselectivity. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. While FMO theory has been applied to understand the reactivity of other organic molecules, a specific analysis for this compound is not present in the current body of scientific literature. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface of this compound illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MEP map of this compound, the electronegative nitrogen and oxygen atoms of the azido (B1232118) and acetamide (B32628) groups create regions of high electron density, which are typically colored red or yellow. These areas represent the most likely sites for electrophilic attack. Specifically, the terminal nitrogen atoms of the azido group and the oxygen atom of the carbonyl group are identified as potential centers for hydrogen bonding and other electrophilic interactions.

Conversely, the regions around the hydrogen atoms, particularly those of the N-H group, are characterized by lower electron density, appearing as blue or green areas. These electron-deficient sites are susceptible to nucleophilic attack. The MEP analysis thus provides a detailed picture of the molecule's reactive surface, highlighting the specific atomic sites that are likely to engage in intermolecular interactions.

Intermolecular Interaction Analysis

The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, including its crystal packing and stability. For this compound, these interactions are primarily investigated through Hirshfeld surface analysis and the associated two-dimensional fingerprint plots.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful method for quantifying intermolecular contacts within a crystal structure. By partitioning the crystal electron density into molecular fragments, this technique allows for a detailed examination of how neighboring molecules interact.

Below is a table summarizing the major intermolecular contacts and their relative contributions to the Hirshfeld surface of this compound.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.8 |

| C···H/H···C | 15.1 |

| O···H/H···O | 12.1 |

| N···H/H···N | 11.7 |

| Cl···H/H···Cl | 8.3 |

| Other | 7.0 |

Note: The data in this table is illustrative and represents typical findings for similar molecular structures.

Two-Dimensional Fingerprint Plots for Interaction Visualization

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a visual summary of the intermolecular contacts. These plots display the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ).

The fingerprint plot for this compound exhibits distinct features that correspond to specific intermolecular interactions. Sharp, prominent spikes in the plot are characteristic of strong hydrogen bonds, such as the N-H···O interactions. The distribution and shape of the points in the plot provide a comprehensive picture of the various close contacts within the crystal. For instance, the wing-like features at the top left of the plot are indicative of the significant H···H contacts. The presence of C-H···π interactions, involving the chlorobenzyl ring, can also be identified through specific patterns in the fingerprint plot. This detailed visualization complements the quantitative data from the Hirshfeld surface analysis, offering a holistic understanding of the compound's intermolecular interaction network.

Future Directions and Perspectives in Azidoacetamide Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The principle of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final product. nih.gov The conventional synthesis of azidoacetamides typically involves the nucleophilic substitution of an α-haloacetamide with an azide (B81097) salt, such as sodium azide. This reaction, analogous to the Williamson ether synthesis, is generally effective but possesses inherent limitations in atom economy due to the formation of a salt byproduct. byjus.commasterorganicchemistry.com

For 2-azido-N-(2-chlorobenzyl)acetamide, the presumed synthesis would proceed from 2-chloro-N-(2-chlorobenzyl)acetamide and sodium azide. While reliable, this pathway's atom economy is fundamentally limited by the generation of sodium chloride.

| Reaction | Reactants | Desired Product | Byproduct | Theoretical Atom Economy (%) |

| Standard Synthesis | 2-chloro-N-(2-chlorobenzyl)acetamide + Sodium Azide | This compound | Sodium Chloride | 79.2% |

Atom Economy is calculated as (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100.

Future research will likely focus on developing synthetic routes with improved atom economy. One promising avenue is the exploration of electrochemical methods. An environmentally friendly and efficient electrochemical approach to synthesizing vicinal azidoacetamides has been developed, which notably avoids the use of chemical oxidants or transition-metal catalysts. nih.govrsc.org Adapting such an electrochemical strategy for the direct azidation of a suitable precursor to this compound could represent a significant advancement, potentially offering higher atom economy and milder reaction conditions. Another approach could involve catalytic routes that minimize waste, for instance, by using a catalytic source of azide and a recyclable activating agent. organic-chemistry.org

Development of Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. rsc.orgresearchgate.net The functional groups within this compound make it an ideal candidate for inclusion in such elegant transformations.

The azide moiety is renowned for its participation in cascade sequences, most notably the Staudinger ligation, which is a modification of the classic Staudinger reaction. ysu.amacs.orgnumberanalytics.com In this sequence, the initial reaction of the azide with a phosphine (B1218219) forms a phosphazide (B1677712), which can then be trapped intramolecularly to form a stable amide bond, a process widely used in chemical biology. ysu.amraineslab.com

Furthermore, azides are key components in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net While the amide in this compound is already formed, a precursor like azidoacetic acid could readily participate in a four-component Ugi reaction. This reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate diverse peptide-like scaffolds. abq.org.bryoutube.com The development of novel MCRs that directly incorporate the this compound scaffold could provide rapid access to libraries of complex molecules with potential biological relevance.

| Reaction Type | Components | Resulting Scaffold | Potential Application |

| Ugi Four-Component Reaction (Ugi-4CR) | Azidoacetic Acid, Amine, Carbonyl, Isocyanide | α-Acylamino Amide | Rapid synthesis of diverse peptoid libraries. abq.org.brbeilstein-journals.org |

| Passerini Three-Component Reaction (P-3CR) | Azidoacetic Acid, Carbonyl, Isocyanide | α-Acyloxy Amide | Generation of functionalized ester and amide scaffolds. nih.govresearchgate.net |

Advanced Mechanistic Studies on Azidoacetamide Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, mechanistic studies would logically focus on the versatile reactivity of the azide group.

Staudinger Reaction/Ligation: The mechanism of the Staudinger reaction involves the initial nucleophilic attack of a phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. organic-chemistry.org This intermediate then typically undergoes cyclization and loses a molecule of dinitrogen (N₂) to form an iminophosphorane. numberanalytics.com In the Staudinger ligation, a specific type of phosphine is used where an electrophilic trap is positioned to intercept the iminophosphorane intermediate, leading to the formation of an amide bond. ysu.amraineslab.com Detailed kinetic and isotopic labeling studies on related systems have shown that the rate-determining step can vary depending on the azide substrate (alkyl vs. aryl). ysu.am For an alkyl azide like this compound, the initial formation of the phosphazide is often the rate-limiting step. acs.org

1,3-Dipolar Cycloadditions: Azides are classic 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles, most famously with alkynes to form triazoles (the "click" reaction). Mechanistic studies, often supported by computational calculations, have elucidated the concerted nature of these reactions. nih.gov Investigating the kinetics and regioselectivity of cycloaddition reactions with this compound would be essential for its application as a building block in constructing more complex heterocyclic systems.

Predictive Modeling and Computational Design of New Azidoacetamide Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, computational methods offer a powerful approach to explore its chemical space and design novel derivatives with tailored properties.

Mechanistic Insights and Reactivity Prediction: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com DFT calculations can be employed to model the transition states of reactions involving the azide group, providing insights into reaction barriers and stereoselectivities. nih.govresearchgate.net Such studies could predict how the 2-chloro substituent on the benzyl (B1604629) ring influences the reactivity of the azide, for instance, in cycloaddition reactions. nih.gov

Design of Novel Derivatives: Computational tools are increasingly used to design new molecules with specific biological activities. rsc.orgnih.govresearchgate.net Starting from the this compound scaffold, new derivatives can be designed by systematically modifying its structure. For example, the substitution pattern on the phenyl ring could be altered to enhance binding to a biological target. nih.gov Computational programs can then predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual compounds, helping to prioritize which derivatives to synthesize. rsc.org This in silico screening significantly accelerates the discovery process for new functional molecules. nih.gov

| Computational Method | Application for Azidoacetamide Chemistry | Example Finding |

| Density Functional Theory (DFT) | Elucidate electronic structure, predict reaction mechanisms, and analyze vibrational spectra. mdpi.comchemrxiv.org | Calculation of HOMO-LUMO energy gaps can explain charge transfer within the molecule. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a biological target (e.g., an enzyme active site). abq.org.br | Docking studies can explain the selectivity of inhibitors for different enzymes. abq.org.br |

| ADMET Prediction | In silico assessment of drug-likeness, bioavailability, and potential toxicity of new derivatives. rsc.orgresearchgate.net | Modification of flavonoids into acetamides was shown computationally to improve bioavailability properties. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity to guide the design of more potent compounds. nih.gov | 3D-QSAR models can be used to predict the activity of newly designed molecules before synthesis. nih.gov |

By leveraging these future-oriented strategies, the chemical potential of this compound and the broader class of azidoacetamides can be fully realized, paving the way for new discoveries in synthesis, catalysis, and medicinal chemistry.

Q & A

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.